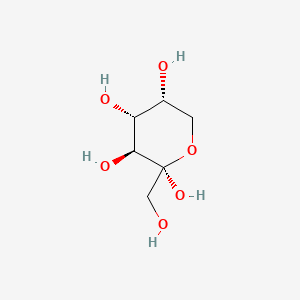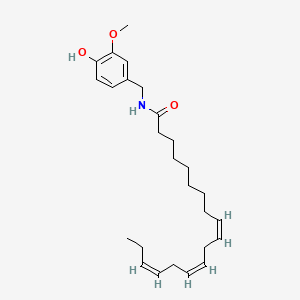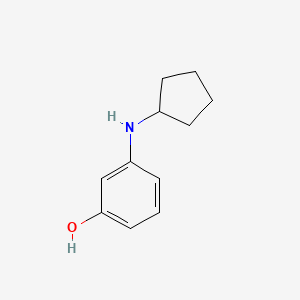![molecular formula C5H13ClSSi B3045380 Silane, [[(chloromethyl)thio]methyl]trimethyl- CAS No. 105850-89-3](/img/structure/B3045380.png)
Silane, [[(chloromethyl)thio]methyl]trimethyl-
Descripción general
Descripción
Silane, [[(chloromethyl)thio]methyl]trimethyl-, also known as Chloromethyltrimethylsilane, is an organosilicon compound . It has the molecular formula C4H11ClSi and a molecular weight of 122.669 .
Synthesis Analysis
Chloromethyltrimethylsilane can be synthesized by treating it with aldehydes or ketones in the presence of triphenylphosphine . This reaction can lead to the synthesis of terminal alkenes . It can also be used in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation .Molecular Structure Analysis
The molecular structure of Chloromethyltrimethylsilane is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule .Chemical Reactions Analysis
Chloromethyltrimethylsilane is reactive towards nucleophiles, resulting in the replacement of the chloride . In a characteristic reaction of Chloromethyltrimethylsilane, the nucleophile is water, resulting in hydrolysis to give hexamethyldisiloxane .Physical And Chemical Properties Analysis
Chloromethyltrimethylsilane is a colorless volatile liquid that is stable in the absence of water . It has a molecular weight of 122.669 . It is insoluble in water and sensitive to moisture .Aplicaciones Científicas De Investigación
Reagent for Preserving TMS Ether Groups
Chloroethoxy(trimethyl)silane, a similar compound to Silane, [[(chloromethyl)thio]methyl]trimethyl-, has been used in Wittig methylenation. It preserves TMS ether groups during this reaction in protic media, making the process with 16-keto gibberellins more reliable and straightforward (Mander & Turner, 1981).
DiHalomethylene Transfer Agents
Trimethyl(trichloromethyl)silane and trimethyl(tribromomethyl)silane, related to Silane, [[(chloromethyl)thio]methyl]trimethyl-, react with potassium fluoride to yield CX2 transfer products with olefins. This reaction is catalyzed by 18-crown-6 ether (Cunico & Chou, 1978).
Structural and Microwave Spectrum Analysis
The microwave spectrum of trimethyl silane, a structurally related compound, provides insights into its molecular structure and internal rotation behavior. Structural parameters like bond lengths and angles, and the dipole moment, have been analyzed in detail (Pierce & Petersen, 1960).
Mecanismo De Acción
Target of Action
The primary targets of Silane, [[(chloromethyl)thio]methyl]trimethyl-, are aldehydes or ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
Silane, [[(chloromethyl)thio]methyl]trimethyl-, interacts with its targets (aldehydes or ketones) in the presence of triphenylphosphine to synthesize terminal alkenes . This interaction results in the formation of new compounds, expanding the range of possible reactions and products.
Biochemical Pathways
The compound’s interaction with aldehydes or ketones affects the metabolic pathways involving these molecules. The synthesis of terminal alkenes can lead to the formation of a wide array of S-heterocycles . These heterocycles are crucial components of many biologically active compounds, including drugs and natural products.
Result of Action
The result of the action of Silane, [[(chloromethyl)thio]methyl]trimethyl-, is the formation of terminal alkenes when treated with aldehydes or ketones . This leads to the creation of a wide array of S-heterocycles , which are key components in many chemical and pharmaceutical applications.
Action Environment
The action, efficacy, and stability of Silane, [[(chloromethyl)thio]methyl]trimethyl-, can be influenced by various environmental factors. For instance, the presence of a base is necessary for it to convert carboxylic acids to esters . Additionally, factors such as temperature, pH, and the presence of other chemicals can also affect its reactivity and stability.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
chloromethylsulfanylmethyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClSSi/c1-8(2,3)5-7-4-6/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWIERSJEROYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CSCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446353 | |
| Record name | Silane, [[(chloromethyl)thio]methyl]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105850-89-3 | |
| Record name | Silane, [[(chloromethyl)thio]methyl]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {[(chloromethyl)sulfanyl]methyl}trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




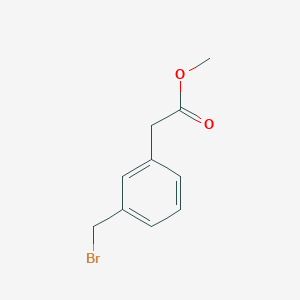
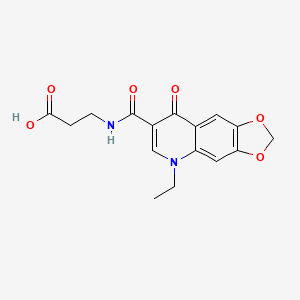
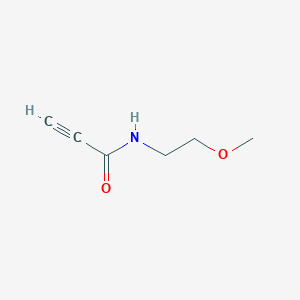
![Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-](/img/structure/B3045303.png)
![L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B3045304.png)
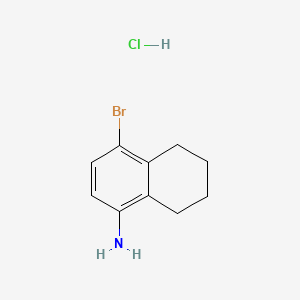


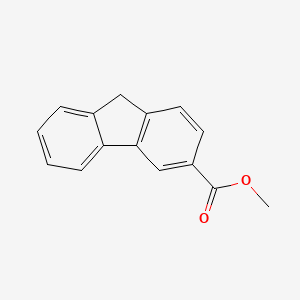
![Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3045315.png)
